4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
The compound is a pyrrolopyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The pyrrolopyrimidine core is fused with a phenyl ring and a tetrahydrofuran ring, both of which can significantly influence the compound’s properties and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolopyrimidines are generally synthesized through cyclization reactions . The phenyl and tetrahydrofuran groups could potentially be introduced through substitution reactions .Molecular Structure Analysis
The compound contains a pyrrolopyrimidine core, a phenyl ring, and a tetrahydrofuran ring. The presence of these rings may contribute to the compound’s three-dimensional structure and influence its interactions with biological targets .Scientific Research Applications
Heterocyclic Pyrimidine Derivatives in Drug Design
Heterocyclic compounds, especially those containing the pyrimidine moiety, have been a focus of drug design due to their diverse biological activities. For example, dihydropyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating their potential use in anticancer drug development (Udayakumar et al., 2017).
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, akin to the core structure of the compound , have been explored for their photoluminescent properties. These materials show promise for use in electronic applications due to their strong photoluminescence, high photochemical stability, and good processability into thin films (Beyerlein & Tieke, 2000).
Supramolecular Chemistry
Pyrimidine derivatives also play a crucial role in the development of supramolecular architectures. For instance, hydrogen-bonded supramolecular assemblies incorporating the dihydropyrimidine functionality have been synthesized, demonstrating the utility of these moieties in constructing complex molecular systems with potential applications in material science and nanotechnology (Fonari et al., 2004).
Analytical Chemistry and Sensor Development
Compounds with pyrrolopyrimidine structures have been investigated for their ability to bind metal cations, suggesting their application in the development of ion sensors. Such research underscores the relevance of these compounds in analytical chemistry, where they could serve as selective ionophores in sensor technologies (Cordaro et al., 2011).
properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-14-13(10-20(16)9-12-7-4-8-23-12)18-17(22)19-15(14)11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXHVTFJXRXTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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